molecular formula C4H5BrO B14721506 But-3-enoyl bromide CAS No. 13140-16-4

But-3-enoyl bromide

Cat. No.: B14721506
CAS No.: 13140-16-4
M. Wt: 148.99 g/mol
InChI Key: UGIBESQVHLYXMX-UHFFFAOYSA-N
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Description

But-3-enoyl bromide: is an organic compound that belongs to the class of acyl bromides It is characterized by the presence of a bromine atom attached to the carbonyl carbon of a but-3-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Bromination: But-3-enoyl bromide can be synthesized by the direct bromination of but-3-enoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide.

    Hydrobromination of But-3-enoyl Chloride: Another method involves the hydrobromination of but-3-enoyl chloride using hydrogen bromide gas in the presence of a solvent like acetic acid.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale bromination of but-3-enoyl chloride using bromine and a suitable catalyst under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: But-3-enoyl bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Addition Reactions: It can participate in addition reactions with alkenes and alkynes, forming new carbon-carbon bonds.

    Oxidation and Reduction: this compound can be oxidized to but-3-enoyl acid or reduced to but-3-enoyl alcohol under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and alcohols are commonly used.

    Addition Reactions: Catalysts such as palladium or platinum are often employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products include but-3-enoyl amides, esters, and thiols.

    Addition Reactions: Products include various substituted alkenes and alkynes.

    Oxidation and Reduction: Products include but-3-enoyl acid and but-3-enoyl alcohol.

Scientific Research Applications

Chemistry: But-3-enoyl bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of polymers and resins.

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and fragrances. It is also utilized in the manufacture of advanced materials and coatings.

Mechanism of Action

The mechanism of action of but-3-enoyl bromide involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of various acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    But-3-enoyl chloride: Similar in structure but contains a chlorine atom instead of bromine.

    But-3-enoyl iodide: Contains an iodine atom instead of bromine.

    But-3-enoyl fluoride: Contains a fluorine atom instead of bromine.

Uniqueness: But-3-enoyl bromide is unique due to its specific reactivity and the types of reactions it can undergo. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloride and fluoride counterparts. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

13140-16-4

Molecular Formula

C4H5BrO

Molecular Weight

148.99 g/mol

IUPAC Name

but-3-enoyl bromide

InChI

InChI=1S/C4H5BrO/c1-2-3-4(5)6/h2H,1,3H2

InChI Key

UGIBESQVHLYXMX-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)Br

Origin of Product

United States

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